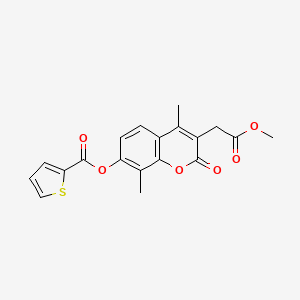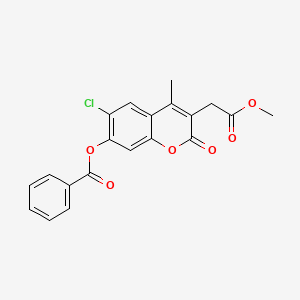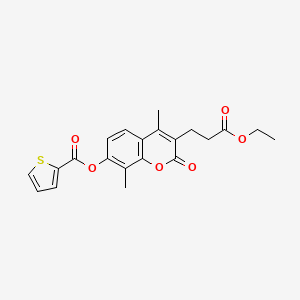
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Descripción general
Descripción
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromenone core, which is a fused ring system containing both a benzene ring and a pyrone ring
Métodos De Preparación
The synthesis of 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves multiple steps, including the formation of the chromenone core and the introduction of the ethoxy-oxopropyl and thiophenecarboxylate groups. One common synthetic route involves the condensation of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate with ethyl acetoacetate in the presence of a base, followed by esterification with ethanol. The reaction conditions typically involve refluxing the mixture in an organic solvent such as dichloromethane or methanol .
Análisis De Reacciones Químicas
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylate group can be esterified using alcohols in the presence of acid catalysts, forming various esters.
Aplicaciones Científicas De Investigación
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate include:
Methyl 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]-2-thiophenecarboxylate: This compound has a similar thiophenecarboxylate moiety but differs in the presence of a sulfamoyl group.
2-Methyl-2-propanyl 5-(3-ethoxy-3-oxopropyl)-2-thiophenecarboxylate: This compound features a similar ethoxy-oxopropyl group but has a different core structure.
Ethyl 3-(3-ethoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate: This compound has a similar ethoxy-oxopropyl group but differs in the presence of a cyclopentane ring.
These compounds share some structural similarities but differ in their core structures and functional groups, which can lead to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6S/c1-4-25-18(22)10-8-15-12(2)14-7-9-16(13(3)19(14)27-20(15)23)26-21(24)17-6-5-11-28-17/h5-7,9,11H,4,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOAJQPRKAYMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC=CS3)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


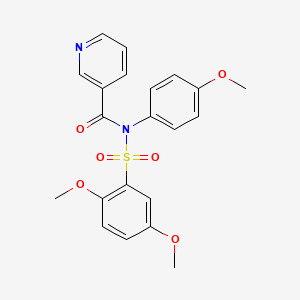
![N-(4-methoxyphenyl)-N-[(3-nitrophenyl)sulfonyl]nicotinamide](/img/structure/B4154025.png)
![N-(4-methoxyphenyl)-N-[(3-nitrophenyl)sulfonyl]isonicotinamide](/img/structure/B4154029.png)
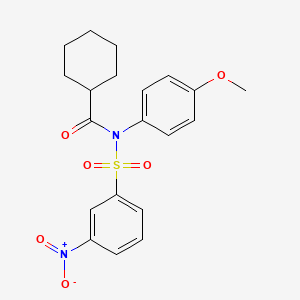
![N-(4-methoxyphenyl)-2-methyl-N-[(3-nitrophenyl)sulfonyl]propanamide](/img/structure/B4154040.png)
![N-(4-methoxyphenyl)-N-[(3-nitrophenyl)sulfonyl]-2-furamide](/img/structure/B4154043.png)
![1-(4-chlorobenzyl)-N-[3-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4154048.png)
![N-(4-methoxyphenyl)-N-[(2,4,5-trichlorophenyl)sulfonyl]-2-furamide](/img/structure/B4154053.png)
![6-[(2-Benzoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4154054.png)
![6-[(2-Benzoyl-4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4154062.png)
![5-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid](/img/structure/B4154085.png)
![ethyl 3-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4154093.png)
